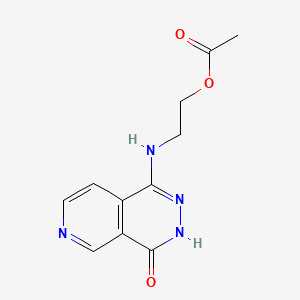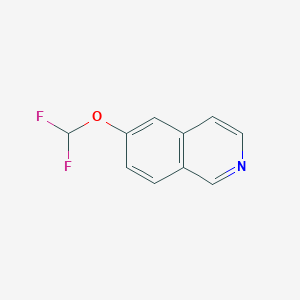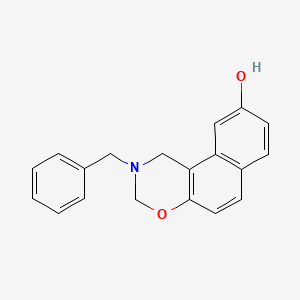![molecular formula C10H9NO3 B12814227 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis and catalyst-free methods could be explored for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like halides or amines .
Applications De Recherche Scientifique
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
- 2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid
- 2-(4-Bromo-2-(N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)sulfamoyl)phenoxy)acetic acid
Uniqueness
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-(6-methyl-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c1-6-2-3-7-8(5-10(12)13)11-14-9(7)4-6/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
VSBIERFMJNTDOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NO2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814148.png)



![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)







